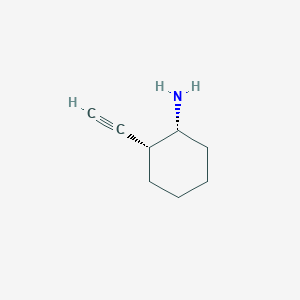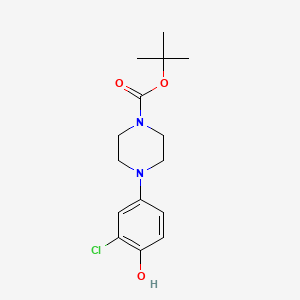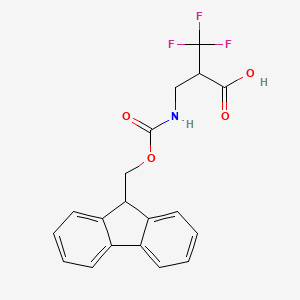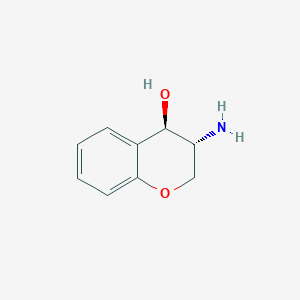
Trans-3-aminochroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-aminochroman-4-ol is a heterocyclic compound that belongs to the class of chromans. It is characterized by a chroman ring system with an amino group at the 3-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trans-3-aminochroman-4-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-chromanone derivatives with primary amines. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which facilitate the enantioselective reductive coupling of 3-chromanones with primary amines . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, enantioselectivity, and cost-effectiveness. The biocatalytic approach using IREDs is particularly advantageous due to its high enantioselectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-3-aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms 3-aminochroman-4-one.
Reduction: Reduction of the amino group forms 3-aminotetrahydrochroman.
Substitution: Substitution reactions yield various derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Trans-3-aminochroman-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trans-3-aminochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the amino group at the 3-position but shares the chroman ring system.
3-Aminochroman: Similar structure but lacks the hydroxyl group at the 4-position.
4-Aminochroman-3-ol: Isomer with the amino group at the 4-position and hydroxyl group at the 3-position.
Uniqueness
Trans-3-aminochroman-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m1/s1 |
Clé InChI |
HCUMBNVFLOJFSA-VXNVDRBHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N |
SMILES canonique |
C1C(C(C2=CC=CC=C2O1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


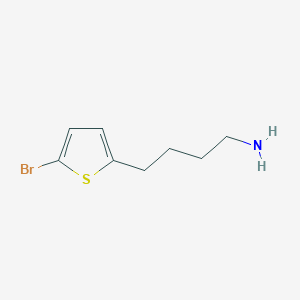
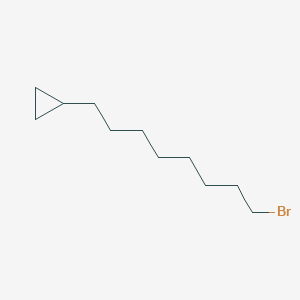
![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
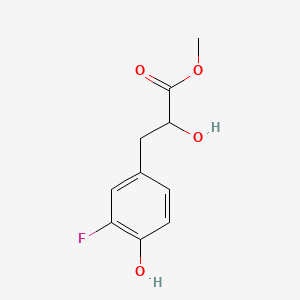
![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)

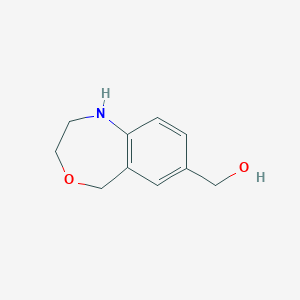

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)

